molecular formula C16H19NO2 B8371648 4-(3,4-Dimethoxyphenethyl)aniline

4-(3,4-Dimethoxyphenethyl)aniline

Cat. No. B8371648
M. Wt: 257.33 g/mol
InChI Key: MEJNYOQOZUXCOG-UHFFFAOYSA-N
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Description

4-(3,4-Dimethoxyphenethyl)aniline is an organic compound belonging to the class of anilines It is characterized by the presence of a phenethyl group substituted with two methoxy groups at the 3 and 4 positions, and an aniline group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4-Dimethoxyphenethyl)aniline typically involves the reaction of 3,4-dimethoxyphenethylamine with aniline under specific conditions. One common method includes the use of a palladium-catalyzed amination reaction. The reaction conditions often involve the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yield and purity are common practices in industrial settings .

Chemical Reactions Analysis

Types of Reactions

4-(3,4-Dimethoxyphenethyl)aniline undergoes various types of chemical reactions including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(3,4-Dimethoxyphenethyl)aniline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(3,4-Dimethoxyphenethyl)aniline involves its interaction with various molecular targets. It can act as a substrate for enzymes such as monoamine oxidase, leading to the formation of reactive intermediates. These intermediates can then interact with cellular components, leading to various biological effects. The pathways involved include oxidative deamination and subsequent reactions with cellular nucleophiles .

Comparison with Similar Compounds

4-(3,4-Dimethoxyphenethyl)aniline can be compared with other similar compounds such as:

These compounds share structural similarities but differ in their chemical properties and biological activities, highlighting the uniqueness of this compound .

properties

Molecular Formula

C16H19NO2

Molecular Weight

257.33 g/mol

IUPAC Name

4-[2-(3,4-dimethoxyphenyl)ethyl]aniline

InChI

InChI=1S/C16H19NO2/c1-18-15-10-7-13(11-16(15)19-2)4-3-12-5-8-14(17)9-6-12/h5-11H,3-4,17H2,1-2H3

InChI Key

MEJNYOQOZUXCOG-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CCC2=CC=C(C=C2)N)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

1,2-Dimethoxy-4-[2-(4-nitrophenyl)ethenyl]benzene (12.1 g, 0.042 mol) was reduced in the presence of 10% Pd—C (2.0 g) in dimethylformamide (DMF) (120 mL) at 25° C. under a hydrogen atmosphere. The reaction mixture was concentrated in vacuo to give a solid. The solid was recrystallized from MeOH (400 mL) to yield a white crystalline product, 6.8 g (0.026 mol, 63%) of the desired product. mp 115-116° C.
Name
1,2-Dimethoxy-4-[2-(4-nitrophenyl)ethenyl]benzene
Quantity
12.1 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step Two
Quantity
2 g
Type
catalyst
Reaction Step Two
Yield
63%

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